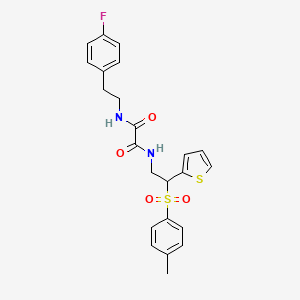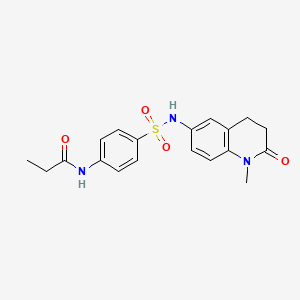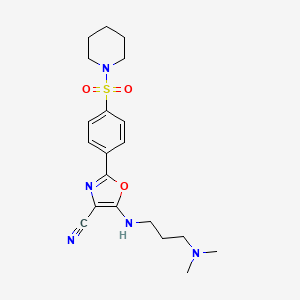![molecular formula C16H15N3O2 B2846681 2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034486-93-4](/img/structure/B2846681.png)
2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[1,5-a]pyrimidine derivatives are a class of compounds that have been studied for their potential therapeutic applications . For instance, they have been found to function as Kv7.2/7.3 channel activators, which are used to treat a number of diseases, disorders and conditions associated with a Kv7 potassium channel, such as epilepsy, pain, migraines and schizophrenia .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves site-selective cross-coupling reactions . For example, a variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5- a ]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5- a ]pyrimidine .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be determined using various spectroscopic techniques . The structure of these compounds is often confirmed through single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involve site-selective cross-coupling reactions . These reactions show excellent regio-selectivity with all the allenic ketone substrates .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can be influenced by the specific substituents attached to the pyrimidine ring .科学的研究の応用
Corrosion Inhibition
2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which include 2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide, have been synthesized and tested for their corrosion prevention efficiencies. These compounds demonstrated promising inhibition efficiencies when tested with steel coupons in acidic medium and in oil medium, highlighting their potential as corrosion inhibitors (Yıldırım & Cetin, 2008).
Insecticidal Properties
Research has explored the synthesis of various heterocycles, including derivatives of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, for potential use as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. This indicates the potential use of related compounds, such as this compound, in the field of pest control (Fadda et al., 2017).
Antioxidant and Antitumor Activities
Studies have also shown the synthesis of pyrazole-acetamide derivatives, including ones similar to this compound, which exhibit significant antioxidant activity. Additionally, these compounds have been evaluated for their potential antitumor effects, suggesting their application in the development of new pharmaceuticals (Chkirate et al., 2019).
Antimicrobial Activities
Derivatives of 2-cyanoacetamide, which are structurally related to this compound, have been synthesized and evaluated as antimicrobial agents. This suggests the potential of such compounds in combating various microbial infections (Gouda et al., 2010).
作用機序
将来の方向性
特性
IUPAC Name |
2-phenylmethoxy-N-pyrazolo[1,5-a]pyridin-5-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16(12-21-11-13-4-2-1-3-5-13)18-14-7-9-19-15(10-14)6-8-17-19/h1-10H,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLABUEABZBQLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
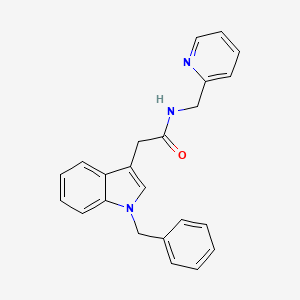
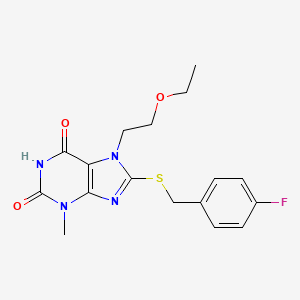
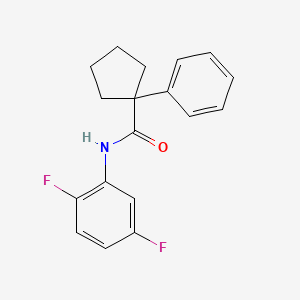
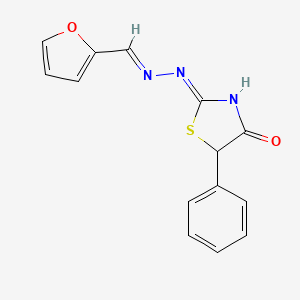
![Methyl 3-azaspiro[5.5]undecane-7-carboxylate](/img/structure/B2846605.png)
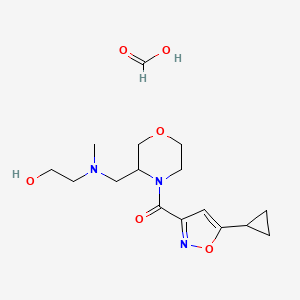
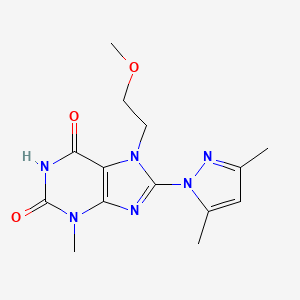
![2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2846613.png)
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846614.png)

